Lipophilicity and Polarity Differentiation Versus Metiamide (H₂ Antagonist Reference)
The target compound exhibits a computed LogP (clogP) of 3.61 and a topological polar surface area (tPSA) of 51.0 Ų [1], in contrast to metiamide, a prototypical imidazole-thiourea H₂ antagonist, which has a cLogP of 1.05 and a tPSA of 110.1 Ų [2]. This represents an increase of approximately 2.56 LogP units (a ~360-fold increase in theoretical octanol-water partition coefficient) and a reduction of roughly 59 Ų in polar surface area. The substantially higher lipophilicity and lower polarity of the target compound predict enhanced passive membrane permeability and blood-brain barrier penetration relative to metiamide, at the potential expense of aqueous solubility [3].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP = 3.61; tPSA = 51.02 Ų |
| Comparator Or Baseline | Metiamide: cLogP = 1.05; tPSA = 110.13 Ų |
| Quantified Difference | ΔclogP = +2.56; ΔtPSA = −59.11 Ų |
| Conditions | In silico computed values; no assay-specific conditions required |
Why This Matters
The ~360-fold higher computed lipophilicity directly affects membrane permeation and CNS exposure potential, making the target compound a structurally differentiated screening probe for intracellular or CNS targets where metiamide would be permeability-limited.
- [1] Sildrug.ibb.waw.pl. Draw a structure: C₁₈H₁₈N₄OS; Molecular Weight: 338.44; Rotatable Bond Donors: 3; clogP: 3.61; Topological Polar Surface Area: 51.02. View Source
- [2] Probes & Drugs Portal. METIAMIDE (PD004526). cLogP 1.05; tPSA 110.13. IUPHAR/BPS Guide to Pharmacology: Metiamide ligand page. tPSA: 110.13; XLogP: 1.11. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (Referenced for general LogP/PSA-CNS penetration correlation framework). View Source
